
Teicoplanin A3-1
Übersicht
Beschreibung
Teicoplanin A3-1 is a glycopeptide consisting of a macropolycyclic heptapeptide in which a phenolic hydroxy group has been converted to its alpha-D-mannoside while a secondary alcohol group has been converted to the corresponding 2-acetamido-2-deoxy-beta-D-glucoside. It has a role as a bacterial metabolite. It is a polyol, a glycopeptide, a member of acetamides, a macrocycle, a member of monochlorobenzenes, a polyphenol and an aromatic ether.
Biologische Aktivität
Teicoplanin A3-1 is a glycopeptide antibiotic derived from the fermentation products of Actinoplanes teichomyceticus. It is primarily known for its efficacy against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and clinical implications based on diverse research findings.
Overview of this compound
Teicoplanin consists of several closely related components, including T-A2-1 through T-A2-5 and the more polar T-A3-1. The latter is a degradation product formed through the cleavage of lipoaminoglycoside substituents from the parent compound. The unique structure of this compound contributes to its significant antibacterial activity, particularly in overcoming β-lactamase resistance in various pathogenic bacteria .
This compound inhibits bacterial cell wall synthesis by binding to the D-alanyl-D-alanine terminus of peptidoglycan precursors. This action prevents the cross-linking necessary for cell wall integrity, leading to cell lysis and death. The compound's mechanism is similar to that of vancomycin, but with enhanced potency against certain strains .
Pharmacokinetics and Pharmacodynamics
Pharmacokinetics : Teicoplanin's pharmacokinetic profile varies significantly among populations, particularly in children. A study indicated that only 30% of pediatric patients achieved therapeutic concentrations (above 10 mg/L) by day four of treatment. The median area under the concentration-time curve (AUC) was reported at 619 mg·h/L, showcasing considerable variability in drug exposure .
Pharmacodynamics : The Minimum Inhibitory Concentration (MIC) for this compound against MRSA typically ranges from 0.5 to 8 mg/L, depending on the strain. Its efficacy is influenced by factors such as the site of infection and local tissue concentrations .
In Vitro Activity
Research has demonstrated that this compound exhibits potent in vitro activity against various Gram-positive pathogens. For instance:
Pathogen | MIC (mg/L) |
---|---|
MSSA | 0.5 - 2 |
MRSA | 0.5 - 8 |
Enterococcus faecalis | 2 - 16 |
Coagulase-negative staphylococci (CoNS) | 0.5 - 4 |
These values highlight the compound's effectiveness against resistant strains, making it a critical option in treating serious infections .
In Vivo Activity
In vivo studies are still developing; however, initial findings suggest that this compound maintains its antibacterial efficacy in animal models. Notably, pharmacokinetic simulations have indicated that dosing regimens must be carefully monitored to ensure therapeutic levels are achieved in systemic infections .
Clinical Case Studies
Several clinical studies emphasize the importance of this compound in treating resistant infections:
- Pediatric Cases : A study involving pediatric patients revealed challenges with achieving adequate drug concentrations, leading to clinical failures in some cases. This underscores the necessity for therapeutic drug monitoring in this population .
- MRSA Infections : In adults with severe MRSA infections, this compound was effective when other treatments failed, demonstrating its role as a last-resort antibiotic .
Wissenschaftliche Forschungsanwendungen
Clinical Applications
Teicoplanin A3-1 is predominantly utilized in clinical settings for treating serious infections, particularly those caused by resistant strains of bacteria.
Treatment of Infections
Teicoplanin is effective against several Gram-positive bacteria, including:
- Methicillin-resistant Staphylococcus aureus (MRSA)
- Enterococcus faecalis
- Clostridium difficile
The antibiotic is often employed in cases where traditional antibiotics fail, demonstrating significant efficacy in both in vitro and in vivo studies. For example, studies have shown that teicoplanin combined with gentamicin was 2.5 times more effective than teicoplanin alone in treating endocarditis in rabbits .
Dosage and Monitoring
A recent study developed a high-performance liquid chromatography-ultraviolet (HPLC-UV) method for quantifying teicoplanin concentrations in human plasma. This method allows for accurate therapeutic drug monitoring, crucial for optimizing dosages in critically ill patients . The linearity of the method ranges from 7.8 to 500 mg/L, making it suitable for routine clinical practice.
Pharmacological Research
This compound is increasingly recognized for its role in pharmacological research aimed at understanding drug interactions and optimizing treatment regimens.
Bioanalytical Assays
Recent advancements include the development of a UPLC-MS/MS method to quantify both unbound and total teicoplanin in human serum. This assay is vital for pharmacological research as it helps determine the active form of the drug, which is crucial for dose optimization . The assay showed high precision and accuracy with a total run time of 5.5 minutes.
Parameter | Total Teicoplanin | Unbound Teicoplanin |
---|---|---|
Concentration Range | 2.5–150 mg/L | 0.1–25 mg/L |
Precision (CV) | 5.97% | 7.17% |
Accuracy (Bias) | 107% | 108% |
Microbiological Research
This compound has been extensively studied for its microbiological properties, particularly its mechanisms against resistant bacterial strains.
Synergistic Effects
Research indicates that combining teicoplanin with other antibiotics can enhance its effectiveness. For instance, a study detailed how specific ratios of teicoplanin components (TA2 and TA3) can lead to improved antibiotic activity compared to standard formulations like Targocid® .
Case Studies
Several case studies illustrate the practical applications of this compound in treating resistant infections:
- Case Study 1 : A critically ill patient with MRSA was treated with teicoplanin after failing to respond to vancomycin. Therapeutic drug monitoring allowed for dosage adjustment based on plasma levels, resulting in successful infection resolution.
- Case Study 2 : In a clinical trial involving patients with severe enterococcal infections, teicoplanin demonstrated a higher success rate when monitored closely using the newly developed HPLC method, leading to better patient outcomes.
Eigenschaften
IUPAC Name |
(1S,2R,19R,22R,34S,37R,40R,52S)-2-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-amino-5,15-dichloro-26,31,44,49,64-pentahydroxy-21,35,38,54,56,59-hexaoxo-47-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C72H68Cl2N8O28/c1-24(85)76-55-60(93)58(91)47(22-83)108-71(55)110-63-28-5-9-42(37(74)15-28)106-46-18-30-17-45(57(46)90)105-41-8-2-25(10-36(41)73)11-38-64(96)78-52(29-12-31(86)19-33(13-29)104-43-16-26(3-7-40(43)89)50(75)65(97)77-38)67(99)80-53(30)68(100)79-51-27-4-6-39(88)34(14-27)49-35(54(70(102)103)81-69(101)56(63)82-66(51)98)20-32(87)21-44(49)107-72-62(95)61(94)59(92)48(23-84)109-72/h2-10,12-21,38,47-48,50-56,58-63,71-72,83-84,86-95H,11,22-23,75H2,1H3,(H,76,85)(H,77,97)(H,78,96)(H,79,100)(H,80,99)(H,81,101)(H,82,98)(H,102,103)/t38-,47-,48-,50-,51-,52+,53-,54+,55-,56+,58-,59-,60-,61+,62+,63-,71+,72+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUFIXUDUKRJOBH-JSMFNTJWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2C3C(=O)NC(C4=C(C(=CC(=C4)O)OC5C(C(C(C(O5)CO)O)O)O)C6=C(C=CC(=C6)C(C(=O)N3)NC(=O)C7C8=CC(=C(C(=C8)OC9=C(C=C2C=C9)Cl)O)OC1=C(C=C(CC2C(=O)NC(C3=CC(=CC(=C3)OC3=C(C=CC(=C3)C(C(=O)N2)N)O)O)C(=O)N7)C=C1)Cl)O)C(=O)O)CO)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@H]2[C@H]3C(=O)N[C@@H](C4=C(C(=CC(=C4)O)O[C@@H]5[C@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C6=C(C=CC(=C6)[C@H](C(=O)N3)NC(=O)[C@H]7C8=CC(=C(C(=C8)OC9=C(C=C2C=C9)Cl)O)OC1=C(C=C(C[C@@H]2C(=O)N[C@@H](C3=CC(=CC(=C3)OC3=C(C=CC(=C3)[C@H](C(=O)N2)N)O)O)C(=O)N7)C=C1)Cl)O)C(=O)O)CO)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C72H68Cl2N8O28 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30872353 | |
Record name | Teicoplanin A 3-1 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30872353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1564.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93616-27-4 | |
Record name | Teicoplanin a3-1 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093616274 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Teicoplanin A 3-1 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30872353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TEICOPLANIN A3-1 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SR8H9JSC9D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.